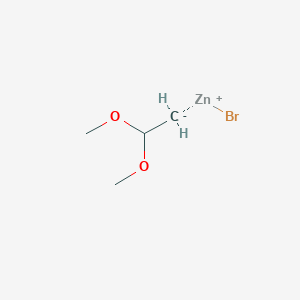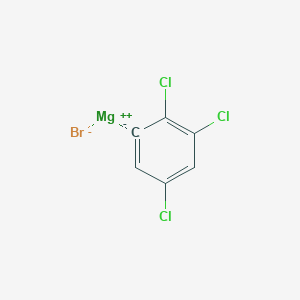
2,3,5-Trichlorophenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichlorophenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a magnesium bromide group, dissolved in THF, a common solvent for Grignard reagents due to its ability to stabilize the reactive species.
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trichlorophenylmagnesium bromide can be synthesized through the reaction of 2,3,5-trichlorobromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A small amount of iodine or a similar catalyst may be used to initiate the reaction.
Solvent: THF is used as the solvent to dissolve both the magnesium and the organic halide.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any potential issues early.
Purification steps: To remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,3,5-Trichlorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Nucleophilic substitution: With alkyl halides to form new carbon-carbon bonds.
Coupling reactions: With various electrophiles to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Such as aldehydes and ketones, under anhydrous conditions.
Alkyl halides: Under anhydrous conditions and often in the presence of a catalyst.
Electrophiles: Such as aryl halides, often in the presence of a transition metal catalyst.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkylated products: From nucleophilic substitution reactions.
Biaryl compounds: From coupling reactions.
科学的研究の応用
2,3,5-Trichlorophenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent for forming carbon-carbon bonds.
Pharmaceutical research: For the synthesis of complex molecules and potential drug candidates.
Material science: In the preparation of polymers and other advanced materials.
Agricultural chemistry: For the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of 2,3,5-Trichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles, with the reaction pathways involving the formation of tetrahedral intermediates and subsequent product formation.
類似化合物との比較
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Uniqueness
2,3,5-Trichlorophenylmagnesium bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such electronic effects are desirable.
特性
IUPAC Name |
magnesium;1,2,4-trichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3.BrH.Mg/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGIVPKRSQEGA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=C(C=C1Cl)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
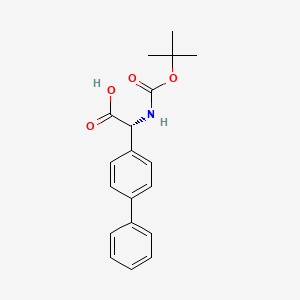
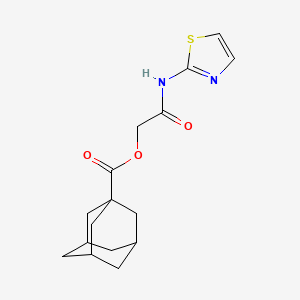
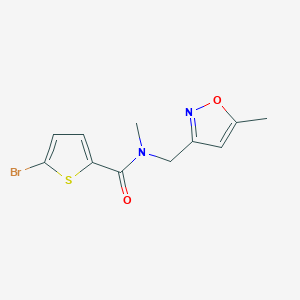

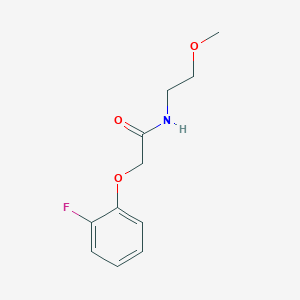
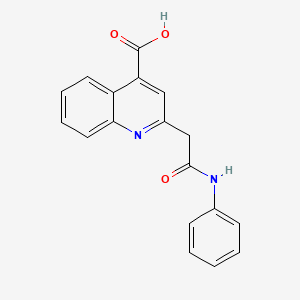

![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
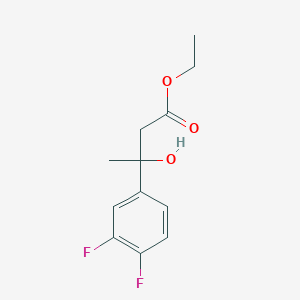
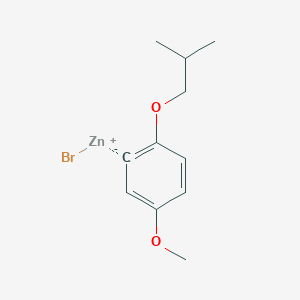
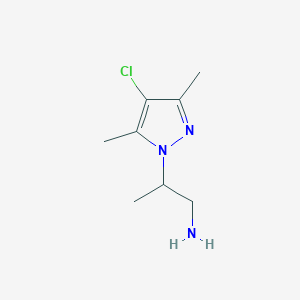
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
